5-Methyl-2-(3-trifluoromethylphenylamino)-thiazole-4-carboxylic acid ethyl ester
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring, the introduction of the trifluoromethylphenylamino group, and the esterification of the carboxylic acid . The exact methods would depend on the starting materials and the specific conditions required for each reaction.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, the trifluoromethylphenylamino group, and the carboxylic acid ethyl ester group. The presence of these functional groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amino group could participate in reactions with electrophiles, the ester group could undergo hydrolysis or transesterification, and the thiazole ring could undergo reactions at the sulfur or nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, while the presence of the carboxylic acid ethyl ester group could make it susceptible to hydrolysis .Scientific Research Applications
Synthesis and Chemical Properties
Research on thiazole derivatives, including compounds similar to 5-Methyl-2-(3-trifluoromethylphenylamino)-thiazole-4-carboxylic acid ethyl ester, has provided insights into their synthesis and chemical properties. For instance, studies on thiazolecarboxylic acid derivatives have demonstrated methods for producing various thiazole compounds through acylation, methylation, and conversion into esters. These processes have enabled the synthesis of N-substituted amino derivatives, showcasing the versatility of thiazole compounds in chemical synthesis (Dovlatyan et al., 2004). Furthermore, the investigation into the reactions of acylaminocyanoesters with specific sulfides has led to the formation of substituted aminothiazoles, revealing important aspects of thiazole chemistry and its applications in developing novel compounds (Golankiewicz et al., 1985).
Molecular Structure Analysis
Experimental and theoretical studies on the molecular structures of thiazole derivatives, such as 7-Methyl-3-[(3-methyl-3-mesityl-cyclobutyl]-5-phenyl-5H-thiazolo[3,2-α]pyrimidine-6-carboxylic acid ethyl ester, have provided detailed insights into their configurations. These studies, which include FT-IR spectroscopy and X-ray diffraction, help understand the molecular geometry, electronic properties, and potential reactivity of these compounds. Such analyses contribute to the broader knowledge of thiazole-based molecules and their potential scientific applications (Acar et al., 2017).
Potential Pharmaceutical Applications
While the specific applications of this compound in pharmaceuticals are not directly discussed in the available literature, research on similar thiazole compounds indicates a potential interest in exploring these derivatives for therapeutic uses. Studies on basic esters of thiazole carboxylic acids have examined their pharmacological properties, hinting at the broad interest in thiazole derivatives for developing pharmaceutical agents. This research underscores the significance of thiazole chemistry in drug discovery and development processes (Chance et al., 1946).
Properties
IUPAC Name |
ethyl 5-methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2S/c1-3-21-12(20)11-8(2)22-13(19-11)18-10-6-4-5-9(7-10)14(15,16)17/h4-7H,3H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQFADCPYILMJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)NC2=CC=CC(=C2)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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